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Compound of Interest

Compound Name: 7-Benzyloxyindole-3-carbaldehyde

Cat. No.: B113296

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous
natural products and blockbuster pharmaceuticals. Its unique electronic properties and ability to
participate in hydrogen bonding interactions make it a frequent component of molecules
designed to interact with biological targets. 7-Benzyloxyindole-3-carbaldehyde emerges as a
particularly valuable starting material due to its trifunctional nature:

e Anindole core, providing the foundational pharmacophore.

o Aversatile aldehyde at the 3-position, acting as a synthetic handle for extensive
derivatization.

o Abenzyloxy protecting group at the 7-position, which masks a reactive hydroxyl group,
allowing for selective reactions at other sites before its strategic removal to reveal a key
interaction point or a site for further functionalization.

This combination makes it a key intermediate in the synthesis of bioactive molecules targeting
the central nervous system, inflammatory pathways, and neoplastic diseases.[1][2]

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent. It is
classified as a skin and eye irritant, and appropriate personal protective equipment (PPE)
should be worn. The compound can be sensitive to air and should be stored under an inert
atmosphere.[3]
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Property Value Source(s)
CAS Number 92855-65-7 [1112]
Molecular Formula C16H13NO2 [1]
Molecular Weight 251.28 g/mol [1]

White to off-white or orange
Appearance ] ] [1]
crystalline solid

Melting Point 110-115 °C or 152-155 °C [3]

Soluble in ethyl acetate,
Solubility dichloromethane, THF;

sparingly soluble in water

Store at 2-8 °C under an inert
Storage ] [31[4]
gas (Nitrogen or Argon)

Note: Discrepancies in reported melting points may be due to different crystalline forms or
measurement conditions.

Core Synthesis: The Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing 7-Benzyloxyindole-3-carbaldehyde
is the Vilsmeier-Haack formylation of the parent 7-Benzyloxyindole.[5] This reaction involves an
electrophilic aromatic substitution where a specialized iminium salt, the "Vilsmeier reagent,”
acts as the formylating agent.[6][7][8]

The causality of this reaction is rooted in the electron-rich nature of the indole ring system,
which readily attacks the electrophilic Vilsmeier reagent, preferentially at the C3 position.[6][9]
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Caption: Mechanism of the Vilsmeier-Haack formylation.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol describes a standard lab-scale synthesis. The reaction is highly exothermic
initially and requires careful temperature control.

o Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel,
magnetic stirrer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 eq).
Cool the flask to 0 °C in an ice-water bath.

e Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs, 1.5 eq) dropwise to the
cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.
Stir the resulting mixture for an additional 30 minutes at 0 °C to ensure complete formation of

the Vilsmeier reagent.[10]
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 Indole Addition: Dissolve 7-Benzyloxyindole (1.0 eq) in a minimal amount of anhydrous DMF
and add it dropwise to the Vilsmeier reagent solution, again maintaining the temperature
below 5 °C.

o Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

o Workup: Cool the reaction mixture to room temperature and then pour it slowly onto crushed
ice with vigorous stirring.

o Neutralization: Add a saturated aqueous solution of sodium carbonate or sodium hydroxide
to the mixture until it is alkaline (pH > 8). This step hydrolyzes the intermediate iminium salt
and precipitates the product.[10]

« |solation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water,
and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

 Purification: Dry the crude solid. Recrystallization from an appropriate solvent system (e.g.,
ethanol/water or ethyl acetate/hexane) will yield the pure 7-Benzyloxyindole-3-
carbaldehyde. A typical yield for this reaction is in the range of 85-95%.[10]

Synthetic Utility: A Hub for Molecular Diversity

The true power of 7-Benzyloxyindole-3-carbaldehyde lies in the distinct reactivity of its
functional groups, which can be addressed sequentially to build molecular complexity.
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Key Synthetic Transformations
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Caption: Synthetic pathways from 7-Benzyloxyindole-3-carbaldehyde.
o C3-Aldehyde Reactions: This is the most common site for derivatization.

o Reductive Amination: A cornerstone reaction in medicinal chemistry, it allows for the
introduction of virtually any primary or secondary amine, building libraries of compounds
for SAR studies.

o Condensation Reactions: Knoevenagel, Henry, or Wittig reactions extend the carbon
chain, providing access to different structural motifs.

o Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an
alcohol, providing alternative functional groups for further chemistry.

e C7-Benzyloxy Group Manipulation:

o Deprotection: The benzyl group is a robust protecting group, stable to many reaction
conditions. Its key advantage is its facile removal by catalytic hydrogenolysis (Hz/Pd-C), a
mild and high-yielding reaction that unmasks the 7-hydroxy group. This phenol is often a
critical pharmacophoric feature for hydrogen bonding or can be used for subsequent
etherification or esterification.
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Advanced Protocols for Drug Discovery
Protocol 2: Reductive Amination with a Primary Amine

This protocol details the formation of a secondary amine derivative, a common step in building
compound libraries. Sodium triacetoxyborohydride is the reagent of choice as it is mild,
selective for the iminium ion over the aldehyde, and does not require acidic conditions that
could degrade sensitive indoles.

Setup: To a solution of 7-Benzyloxyindole-3-carbaldehyde (1.0 eq) in an anhydrous
solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary amine
(1.1 eq).

Imine Formation: Add a small amount of acetic acid (0.1 eq) to catalyze the formation of the
imine intermediate. Stir the mixture at room temperature for 1-2 hours.

Reduction: Add sodium triacetoxyborohydride (NaBH(OACc)s, 1.5 eq) portion-wise to the
solution. Causality Note: Portion-wise addition controls the initial effervescence and
exothermic reaction.

Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of
the starting material by TLC or LC-MS.

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium
bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The resulting crude product is
typically purified by silica gel column chromatography to yield the desired aminomethyl
indole derivative.

Protocol 3: Catalytic Hydrogenolysis (Debenzylation)

This protocol describes the removal of the benzyl protecting group to reveal the 7-
hydroxyindole scaffold.

o Setup: Dissolve the 7-benzyloxyindole derivative (1.0 eq) in a suitable solvent such as
methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.
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» Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the
solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be
pyrophoric and should be handled with care, often wetted with solvent.

o Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas
(H2). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or
a Parr hydrogenator for higher pressures.

o Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature.
The reaction is typically complete within 2-16 hours. Monitor by TLC or LC-MS until the
starting material is consumed.

o Workup: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter
the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality
Note: Celite prevents the fine palladium particles from passing through the filter paper and
contaminating the product.

« |solation: Wash the Celite pad with the reaction solvent. Combine the filtrates and
concentrate under reduced pressure to yield the 7-hydroxyindole product, which is often pure
enough for the next step or can be further purified by chromatography or recrystallization.

Conclusion

7-Benzyloxyindole-3-carbaldehyde is more than just a chemical intermediate; it is a strategic
platform for the efficient construction of diverse and complex molecules for medicinal chemistry.
Its well-defined reactivity allows for controlled, sequential modifications at three key positions of
the indole scaffold. By understanding the causality behind the synthetic protocols and the
strategic value of each functional group, researchers can fully leverage this powerful building
block to accelerate the discovery of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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